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molecular formula C11H8F3N3O2 B8762370 2-Methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 630126-05-5

2-Methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B8762370
M. Wt: 271.19 g/mol
InChI Key: MOZVQBDPJWUYPX-UHFFFAOYSA-N
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Patent
US08426404B2

Procedure details

To the solution of imidazole (2.20 g, 26.8 mmol) in 20 mL DMF at 0° C. under argon atmosphere is added with sodium hydride (60% dispersion in mineral oil, 1.43 g, 35.7 mmol) potion wise. After 15 min, 1-Fluoro-4-nitro-2-trifluoromethyl-benzene (5.0 g, 23.9 mmol) is added. The resulting reaction mixture is allowed to warm to room temperature and kept stirring for 2 hr. Then the reaction mixture is poured into 100 mL saturated NaHCO3 solution, extracted three times with 150 mL ethyl acetate. The organic extracts are washed with brine, and dried over MgSO4. Filtration and concentration under reduced pressure, afforded the title compound as white powder, which is directly used for the next step without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+].F[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[C:18]([F:21])([F:20])[F:19].[C:22]([O-])(O)=O.[Na+]>CN(C=O)C>[CH3:22][C:2]1[N:1]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=2[C:18]([F:21])([F:20])[F:19])[CH:5]=[CH:4][N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.43 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
kept stirring for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 mL ethyl acetate
WASH
Type
WASH
Details
The organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1N(C=CN1)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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